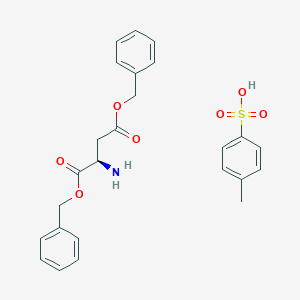
(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate
Descripción general
Descripción
-(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, also known as RDS, is an organic compound that has been studied for its potential applications in synthetic organic chemistry. It is a chiral molecule, meaning it can exist in two mirror-image forms, and has a wide range of uses in the laboratory.
Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
Photosensitive protecting groups, including compounds similar to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, have shown promising applications in synthetic chemistry. These groups are used to protect reactive sites in molecules during chemical reactions. Their ability to be removed by light exposure allows for precise control over the reaction process, enabling the synthesis of complex molecules with high specificity. Such technology has significant implications for drug development and material science, suggesting that (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate could have applications in these areas (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are critical for environmental applications, particularly in water treatment. Research on compounds structurally related to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, such as those involving sulfonate groups, has demonstrated their effectiveness in degrading persistent organic pollutants in water. The ability of these compounds to generate reactive species under certain conditions can lead to the breakdown of contaminants, highlighting their potential utility in enhancing water purification methods (Qutob et al., 2022).
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamide derivatives, closely related to the functional groups present in (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, have a vast array of applications in medicinal chemistry. These compounds have been explored for their antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. Research into sulfonamide derivatives has led to the development of new pharmaceuticals, suggesting that (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate could potentially be explored for similar therapeutic applications (He et al., 2016).
Antioxidant Activity Analysis
The study of antioxidants is crucial in various fields, including food science and pharmacology. Techniques used to analyze antioxidant activity can potentially be applied to (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate if it exhibits antioxidative properties. Such analyses can provide insights into the compound's ability to scavenge free radicals, suggesting its potential applications in developing antioxidants for medical or dietary purposes (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
dibenzyl (2R)-2-aminobutanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUYZYLPUHSNV-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648985 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate | |
CAS RN |
4079-64-5 | |
| Record name | D-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)





